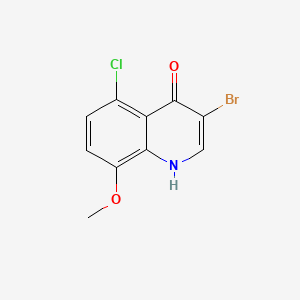
3-Bromo-5-chloro-4-hydroxy-8-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-chloro-4-hydroxy-8-methoxyquinoline is a quinoline derivative with the molecular formula C10H7BrClNO2 and a molecular weight of 288.52508 g/mol. This compound is known for its unique chemical structure, which includes bromine, chlorine, hydroxyl, and methoxy functional groups attached to a quinoline backbone. It is used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-hydroxy-8-methoxyquinoline typically involves the bromination and chlorination of a quinoline precursor, followed by the introduction of hydroxyl and methoxy groups. The specific synthetic route may vary, but a common method involves the following steps:
Bromination: The quinoline precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom at the desired position.
Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Hydroxylation and Methoxylation: The resulting intermediate is further reacted with hydroxylating and methoxylating agents to introduce the hydroxyl and methoxy groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
3-Bromo-5-chloro-4-hydroxy-8-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms or reduce the quinoline ring.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.
科学的研究の応用
3-Bromo-5-chloro-4-hydroxy-8-methoxyquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-5-chloro-4-hydroxy-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline: Similar in structure but with different positions of the chlorine and methoxy groups.
8-Hydroxyquinoline: A simpler quinoline derivative with a hydroxyl group at the 8-position.
Uniqueness
3-Bromo-5-chloro-4-hydroxy-8-methoxyquinoline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, as it can interact with molecular targets in ways that similar compounds cannot.
特性
CAS番号 |
1204811-25-5 |
|---|---|
分子式 |
C10H7BrClNO2 |
分子量 |
288.525 |
IUPAC名 |
3-bromo-5-chloro-8-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-7-3-2-6(12)8-9(7)13-4-5(11)10(8)14/h2-4H,1H3,(H,13,14) |
InChIキー |
WRCFCSJVKYSKRC-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)Br |
同義語 |
3-Bromo-5-chloro-4-hydroxy-8-methoxyquinoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















